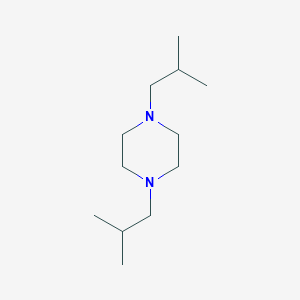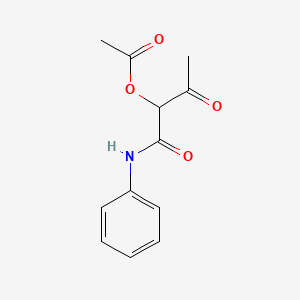
1-Anilino-1,3-dioxobutan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Anilino-1,3-dioxobutan-2-yl acetate is an organic compound with the molecular formula C12H13NO4. It is characterized by the presence of an anilino group, a dioxobutan moiety, and an acetate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Anilino-1,3-dioxobutan-2-yl acetate can be synthesized through several methods. One common approach involves the reaction of aniline with 1,3-dioxobutan-2-one in the presence of an acid catalyst, followed by acetylation with acetic anhydride. The reaction conditions typically include refluxing the mixture in an appropriate solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-Anilino-1,3-dioxobutan-2-yl acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents in acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-Anilino-1,3-dioxobutan-2-yl acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-anilino-1,3-dioxobutan-2-yl acetate involves its interaction with specific molecular targets and pathways. The anilino group can participate in hydrogen bonding and π-π interactions, while the dioxobutan moiety can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Anilino-1,3-dioxobutan-2-yl acetate: Unique due to its specific combination of functional groups.
1,3-Dioxanes: Similar cyclic structures but lack the anilino group.
1,3-Dioxolanes: Similar cyclic structures but differ in the substitution pattern.
Uniqueness
This compound is unique due to the presence of both an anilino group and a dioxobutan moiety, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
124070-06-0 |
|---|---|
Fórmula molecular |
C12H13NO4 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
(1-anilino-1,3-dioxobutan-2-yl) acetate |
InChI |
InChI=1S/C12H13NO4/c1-8(14)11(17-9(2)15)12(16)13-10-6-4-3-5-7-10/h3-7,11H,1-2H3,(H,13,16) |
Clave InChI |
UZEPPMAAWSGTHC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)NC1=CC=CC=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14286864.png)
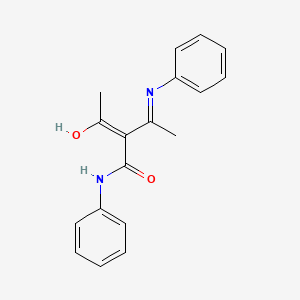
![3'-Benzylspiro[indene-2,2'-oxirane]-1,3-dione](/img/structure/B14286869.png)
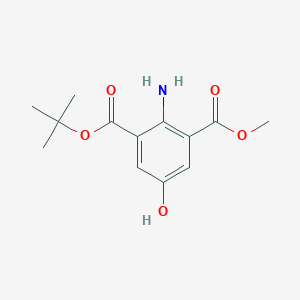
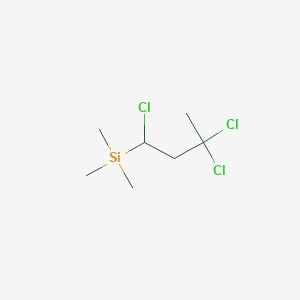

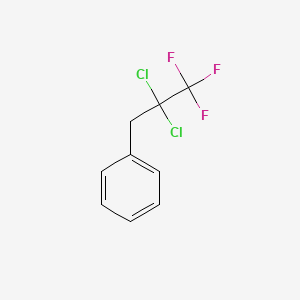
![1-Oxido-4-aza-1-azoniabicyclo[2.2.2]octane;trihydrate](/img/structure/B14286894.png)
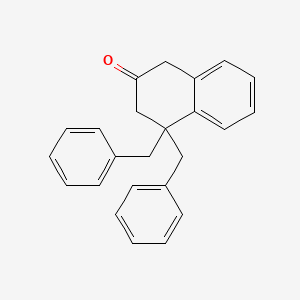
![1,1'-[(2-Methoxy-5-nitro-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14286906.png)
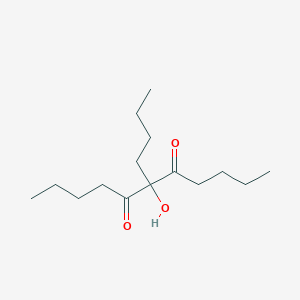
![{3-[Hydroxy(phenyl)methyl]bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone](/img/structure/B14286912.png)

